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Compound of Interest

Compound Name:
4-(1H-Imidazo[4,5-c]pyridin-2-

yl)benzoic acid

CAS No.: 113296-37-0

Cat. No.: B11871680

Get Quote

Executive Summary & Chemical Space Analysis
The molecular formula C13H9N3O2 represents a chemically diverse space of high-value

pharmacophores. With a molecular weight of 239.23 g/mol and a Degree of Unsaturation

(DoU) of 11, this formula is characteristic of planar, tricyclic heteroaromatic systems or

conjugated bicyclic scaffolds substituted with nitro or carbonyl groups.

For the drug development professional, this formula is not merely a stoichiometric count but a

gateway to two distinct classes of bioactive agents:

DNA Intercalators: Acridine-based scaffolds (e.g., 1-nitro-9-aminoacridine).

Enzyme Inhibitors/Antimicrobials: Benzimidazole-based scaffolds (e.g., 2-(4-

nitrophenyl)benzimidazole).[1]

This guide provides a technical breakdown of these isomers, their physicochemical properties,

and a validated protocol for their differentiation using LC-MS/MS and NMR.
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Physicochemical Baseline
Property Value Notes

Molecular Formula C13H9N3O2

Exact Mass (Monoisotopic) 239.0695 Da Critical for HRMS confirmation

Molecular Weight (Average) 239.23 g/mol

Degree of Unsaturation 11.0
Implies extensive

aromaticity/rings

Composition
C (65.27%), H (3.79%), N

(17.56%), O (13.38%)

High Nitrogen content

suggests basicity

Primary Isomers of Pharmacological Interest
Isomer A: 1-Nitro-9-aminoacridine
Class: Tricyclic Heterocycle (Acridine derivative) Mechanism: DNA Intercalation /

Topoisomerase II Inhibition

This isomer represents the core scaffold of several antitumor agents (related to Nitracrine). The

planar acridine ring facilitates intercalation between DNA base pairs, while the nitro group at

position 1 (or 3) enhances hypoxia-selective toxicity through bioreductive activation.

Structural Feature: The 9-amino group provides crucial hydrogen bonding with the DNA

phosphate backbone, stabilizing the intercalative complex.

Therapeutic Application: Studied extensively for pancreatic and colon cancer activity due to

its ability to arrest the cell cycle in the G2/M phase [1].

Isomer B: 2-(4-Nitrophenyl)-1H-benzimidazole
Class: Bicyclic Heterocycle (Benzimidazole derivative) Mechanism: Kinase Inhibition /

Antimicrobial Activity

Unlike the fused tricyclic acridine, this molecule features a benzimidazole ring linked to a

nitrophenyl group. This flexibility allows it to fit into enzyme binding pockets (e.g., kinases)

rather than intercalating into DNA.
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Structural Feature: The imidazole nitrogen acts as a proton acceptor/donor pair, critical for

active site interactions.

Therapeutic Application: Derivatives of this scaffold exhibit potent antifungal and

antimicrobial activity, often acting by inhibiting microtubule polymerization or specific

bacterial kinases [2].

Synthesis & Reaction Pathways[1][2][3][4][5][6][7]
Understanding the synthetic origin is the first step in structural verification. The synthesis of

Isomer B (Benzimidazole) is a classic condensation reaction often cited in medicinal chemistry

optimization.

Visualization: Benzimidazole Synthesis Workflow
The following diagram illustrates the condensation of o-phenylenediamine with 4-

nitrobenzaldehyde, a reaction that proceeds via a Schiff base intermediate before oxidative

cyclization.

Fig 1. Synthetic pathway for 2-(4-nitrophenyl)benzimidazole via Schiff base condensation.
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Analytical Protocol: Differentiating Isomers
Distinguishing between 1-nitro-9-aminoacridine and 2-(4-nitrophenyl)benzimidazole requires

more than simple mass spectrometry, as their exact mass (239.0695 Da) is identical.

Method: LC-MS/MS with Phenyl-Hexyl Selectivity
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Objective: Chromatographic resolution followed by MS/MS fragmentation analysis.

Step 1: Chromatographic Separation
Standard C18 columns may struggle to separate these planar aromatics. A Phenyl-Hexyl

stationary phase is recommended due to "pi-pi" interactions which differ significantly between

the fused tricyclic acridine and the rotatable benzimidazole-phenyl system.

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Step 2: MS/MS Fragmentation (ESI+)
While the parent ion is the same (

240.07

), the fragmentation patterns are distinct:

Isomer
Precursor (

)

Major Product Ions
(

)

Mechanistic Insight

Acridine Derivative 240.07 194.0, 223.0

Loss of

(46 Da) is common;

rigid ring creates

stable fragments.

Benzimidazole

Derivative
240.07 118.0, 105.0

Cleavage of the bond

between

benzimidazole and

phenyl ring occurs

more readily.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11871680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization: Analytical Decision Tree
This workflow ensures rigorous identification, moving from mass confirmation to structural

elucidation.

Fig 2. Analytical decision tree for structural differentiation of C13H9N3O2 isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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